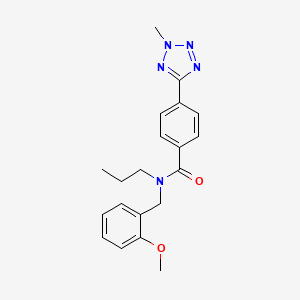![molecular formula C18H24N2O2 B5904277 (2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine](/img/structure/B5904277.png)
(2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine, also known as MPMP, is a chemical compound that has gained attention in the scientific community for its potential use in the treatment of various diseases.
作用机制
The mechanism of action of (2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine varies depending on the disease being treated. In Alzheimer's disease, (2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine inhibits the activity of acetylcholinesterase, which leads to an increase in acetylcholine levels. In Parkinson's disease, (2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine protects dopaminergic neurons from oxidative stress by reducing the production of reactive oxygen species and increasing the activity of antioxidant enzymes. In depression, (2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine increases the levels of serotonin and norepinephrine by inhibiting the reuptake of these neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine also vary depending on the disease being treated. In Alzheimer's disease, (2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine has been shown to improve cognitive function and memory. In Parkinson's disease, (2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine has been shown to protect dopaminergic neurons and improve motor function. In depression, (2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine has been shown to improve mood and reduce symptoms of depression.
实验室实验的优点和局限性
One advantage of using (2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine in lab experiments is its specificity for certain diseases, such as Alzheimer's disease, Parkinson's disease, and depression. This specificity allows researchers to study the effects of (2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine on these diseases without the confounding effects of other neurotransmitters or chemicals. One limitation of using (2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine in lab experiments is its potential toxicity. While (2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine has been shown to be relatively non-toxic in animal studies, further research is needed to determine its safety in humans.
未来方向
There are several future directions for the study of (2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine. One direction is to further investigate its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression. Another direction is to study its potential use in the treatment of other diseases, such as schizophrenia and anxiety disorders. Additionally, further research is needed to determine the safety and toxicity of (2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine in humans, as well as its pharmacokinetics and pharmacodynamics. Overall, (2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine shows promise as a potential therapeutic agent for various diseases, and further research is needed to fully explore its potential.
合成方法
(2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine can be synthesized through a multi-step process that involves the reaction of 6-methoxypyridin-3-ylmethanol with 2-methoxybenzyl chloride to form the intermediate (2-methoxybenzyl)(6-methoxypyridin-3-yl)methanol. This intermediate is then reacted with 3-(bromomethyl)propylamine to yield the final product, (2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine.
科学研究应用
(2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. In Alzheimer's disease, (2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in patients with Alzheimer's disease. In Parkinson's disease, (2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine has been shown to protect dopaminergic neurons from oxidative stress, which can help to slow the progression of the disease. In depression, (2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine has been shown to increase the levels of serotonin and norepinephrine, two neurotransmitters that are involved in mood regulation.
属性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N-[(6-methoxypyridin-3-yl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-4-11-20(13-15-9-10-18(22-3)19-12-15)14-16-7-5-6-8-17(16)21-2/h5-10,12H,4,11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGTVHYIYLJITR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CN=C(C=C1)OC)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-[(6-methylpyridin-2-yl)methyl]ethanamine](/img/structure/B5904196.png)
![2-{(2-furylmethyl)[4-(1H-pyrazol-1-yl)benzyl]amino}butan-1-ol](/img/structure/B5904198.png)

![N-isopropyl-8-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide](/img/structure/B5904226.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylacetamide](/img/structure/B5904242.png)
![N-{[4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2-propyl-1H-benzimidazol-1-yl)propanamide](/img/structure/B5904245.png)
![N-isopropyl-3-[methyl(methylsulfonyl)amino]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5904250.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5904253.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethanamine](/img/structure/B5904260.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(2-isopropyl-1H-imidazol-1-yl)propan-1-amine](/img/structure/B5904268.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-pyridin-2-ylbutan-1-amine](/img/structure/B5904285.png)
![N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide](/img/structure/B5904297.png)